molecular formula C8H13NO B13215036 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile

3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile

Cat. No.: B13215036
M. Wt: 139.19 g/mol
InChI Key: XLTWILJXXFYJSX-UHFFFAOYSA-N
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Description

3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile is an organic compound with the molecular formula C8H13NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a nitrile group and a branched alkyl chain, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile typically involves the epoxidation of alkenes. One common method is the reaction of 3-methyl-3-(2-methylpropyl)acrylonitrile with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, advanced purification techniques, including distillation and chromatography, are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including enzyme inhibition and DNA modification. The nitrile group also contributes to its chemical properties, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Oxirane, 2-methyl-3-propyl-
  • Oxirane, (2-methylpropyl)-
  • Oxirane, 2-methyl-3-(1-methylethyl)-

Comparison: Compared to these similar compounds, 3-Methyl-3-(2-methylpropyl)oxirane-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-methyl-3-(2-methylpropyl)oxirane-2-carbonitrile

InChI

InChI=1S/C8H13NO/c1-6(2)4-8(3)7(5-9)10-8/h6-7H,4H2,1-3H3

InChI Key

XLTWILJXXFYJSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(O1)C#N)C

Origin of Product

United States

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